4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of borinic acids, which are a subclass of organoborane compounds used in cross-coupling reactions, relies on the addition of organometallic reagents to boranes . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate was synthesized by heating methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For instance, N,N-Dimethylaniline, a substituted derivative of aniline, is an oily liquid that is colorless when pure .Scientific Research Applications
Synthesis and Antiviral Activity of Functionally Substituted Indole-3-acetic Acids
- Application Summary: This research involves the synthesis of dibromo-substituted derivatives of indomethacin and related N-alkylated indole-3-acetic acid derivatives . The study focuses on the antiviral activity of some brominated functionally substituted compounds with respect to the A/Aichi/2/69 influenza virus .
- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .
- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX and the antiviral activity of several of them .
Recent Advances in the Synthesis of Coumarin Derivatives
- Application Summary: The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Compounds containing coumarin backbone are a very important group of compounds due to their usage in pharmacy and medicine .
- Methods of Application: Many different methods and techniques are developed in order to synthesize coumarin derivatives . Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield .
- Results or Outcomes: Properties and biological activities of coumarin derivatives have a significant role in the development of new drugs .
Safety And Hazards
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIATXNJMUOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742823 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene | |
CAS RN |
1355248-25-7 |
Source
|
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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